molecular formula C11H18ClNO3 B1323429 tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate CAS No. 280115-99-3

tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate

Cat. No.: B1323429
CAS No.: 280115-99-3
M. Wt: 247.72 g/mol
InChI Key: LUKQTNVNMALRMG-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(Chlorocarbonyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H18ClNO3 and its molecular weight is 247.72 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

tert-Butyl 4-(chlorocarbonyl)piperidine-1-carboxylate is an essential intermediate in the synthesis of various biologically active compounds. For instance, a derivative of this compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been synthesized as a key intermediate in the production of crizotinib, an anticancer drug (Kong et al., 2016). Similarly, another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a crucial intermediate in the synthesis of Vandetanib (Wang et al., 2015).

X-ray Crystallography Studies

X-ray crystallography has been employed to study derivatives of this compound, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate. This research has provided insights into the molecular structure and orientation of these compounds, which is crucial for understanding their chemical behavior and potential applications in drug design (Didierjean et al., 2004).

Stereoselective Synthesis

The compound has been used in the stereoselective synthesis of piperidine derivatives, which are important in medicinal chemistry. For instance, research has shown how tert-butyl 4-oxopiperidine-1-carboxylate derivatives can be synthesized with high stereoselectivity, which is vital for producing specific enantiomers of pharmaceutical interest (Moskalenko & Boev, 2014).

Synthesis of Anticancer Drugs

tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a derivative, has been identified as an important intermediate for small molecule anticancer drugs. This highlights the compound's role in the development of new therapeutic agents for cancer treatment (Zhang et al., 2018).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, if it’s used as a pharmaceutical, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the wide use of piperidine derivatives in medicinal chemistry, it could be interesting to explore its potential uses in drug design and synthesis .

Properties

IUPAC Name

tert-butyl 4-carbonochloridoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKQTNVNMALRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-Boc-piperidine-4-carboxylic acid (4.4 g, 19.2 mmol) in oxalyl chloride (50 mL) was heated at reflux for 3 h and then concentrated and dried in vacuo to give the acid chloride, 4-chlorocarbonyl-piperidine-1-carboxylic acid tert-butyl ester.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (1.000 g, 4.00 mmol) in chloroform (15 mL) was added thionyl chloride (3.0 mL, 40.00 mmol). The reaction mixture was left stirring at reflux for 3 days and then concentrated in vacuo. The obtained crude solid, 4-chlorocarbonylpiperidine-1-carboxylic acid tert-butyl ester, was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of oxalyl chloride (8.72 ml, 17.45 mmol) in DCM (150 ml) was added 1-(tert-butoxy-carbonyl)piperidine-4-carboxylic acid (2 g, 8.72 mmol) at 0° C. Then a few drops of DMF were added. The mixture was stirred at room temperature for 2 h, washed with NH4Cl aqueous and brine. The organic layer was separated, dried (MgSO4) and concentrated. The resulting crude product was directly used in the next step.
Quantity
8.72 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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